molecular formula C8H16O3 B6155008 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid CAS No. 1402431-38-2

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid

Cat. No.: B6155008
CAS No.: 1402431-38-2
M. Wt: 160.21 g/mol
InChI Key: VSHOTYZJXRJBOA-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of propanoic acid, characterized by the presence of a 2,2-dimethyl group and a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid can be achieved through several methods. One common approach involves the esterification of 2,2-dimethylpropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the alkylation of 2,2-dimethylpropanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpropanoic acid: Lacks the propan-2-yloxy group, making it less versatile in chemical reactions.

    3-(propan-2-yloxy)propanoic acid: Lacks the 2,2-dimethyl group, which affects its steric and electronic properties.

Uniqueness

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid is unique due to the presence of both the 2,2-dimethyl and propan-2-yloxy groups. This combination imparts distinct steric and electronic characteristics, making the compound valuable in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid involves the reaction of 2,2-dimethyl-1,3-propanediol with propan-2-ol in the presence of a strong acid catalyst to form the intermediate 2,2-dimethyl-3-(propan-2-yloxy)propanol. This intermediate is then oxidized using a strong oxidizing agent such as potassium permanganate to form the final product, 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "propan-2-ol", "strong acid catalyst", "potassium permanganate", "solvents" ], "Reaction": [ "Step 1: Mix 2,2-dimethyl-1,3-propanediol and propan-2-ol in a solvent such as toluene or xylene.", "Step 2: Add a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to the mixture and heat under reflux for several hours.", "Step 3: Allow the mixture to cool and extract the product, 2,2-dimethyl-3-(propan-2-yloxy)propanol, using a suitable solvent such as diethyl ether or dichloromethane.", "Step 4: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 5: Mix the dried product with a strong oxidizing agent such as potassium permanganate and a suitable solvent such as water or acetic acid.", "Step 6: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 7: Allow the mixture to cool and extract the product, 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid, using a suitable solvent such as diethyl ether or dichloromethane.", "Step 8: Dry the product using anhydrous magnesium sulfate or sodium sulfate and purify using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

1402431-38-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-yloxypropanoic acid

InChI

InChI=1S/C8H16O3/c1-6(2)11-5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10)

InChI Key

VSHOTYZJXRJBOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)C(=O)O

Purity

95

Origin of Product

United States

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